molecular formula C6H6N2O3 B098544 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid CAS No. 18529-69-6

2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid

Cat. No.: B098544
CAS No.: 18529-69-6
M. Wt: 154.12 g/mol
InChI Key: CYCCXSJJYXCULN-UHFFFAOYSA-N
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Description

2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is a derivative of dihydropyrimidine, a class of compounds known for their diverse biological activities. This compound has garnered interest due to its potential as a xanthine oxidase inhibitor, which is significant in the treatment of hyperuricemia-associated diseases .

Mechanism of Action

Target of Action

The primary target of 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is Xanthine Oxidase (XO) . XO is an important enzyme involved in the metabolism of purines in the body, specifically in the conversion of hypoxanthine to xanthine, and xanthine to uric acid .

Mode of Action

This compound interacts with XO by binding to its active site, thereby inhibiting the enzyme’s activity . This interaction results in a decrease in the production of uric acid, which is the end product of purine metabolism .

Biochemical Pathways

The inhibition of XO disrupts the purine catabolism pathway, leading to a decrease in the production of uric acid . This can have downstream effects on the regulation of purine levels in the body and can help in the management of conditions such as gout, which is characterized by high levels of uric acid .

Pharmacokinetics

It is predicted to have high gastrointestinal absorption .

Result of Action

The molecular and cellular effects of the action of this compound primarily involve the reduction of uric acid levels in the body . By inhibiting XO, this compound prevents the formation of uric acid from xanthine and hypoxanthine, thereby helping to manage conditions associated with hyperuricemia .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution . Additionally, factors such as temperature and humidity could potentially affect the stability of the compound . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid typically involves the condensation of urea with β-ketoesters under acidic or basic conditions. The reaction proceeds through the formation of a dihydropyrimidine intermediate, which is subsequently oxidized to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for precise control over reaction conditions and improved yields. The use of catalysts, such as Lewis acids, can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted dihydropyrimidines, which can exhibit enhanced biological activities .

Scientific Research Applications

2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s ability to inhibit xanthine oxidase makes it a valuable tool in studying enzyme kinetics and metabolic pathways.

    Medicine: Its potential as a therapeutic agent for treating hyperuricemia and related conditions is being explored.

    Industry: The compound is used in the development of new pharmaceuticals and agrochemicals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid stands out due to its unique dihydropyrimidine structure, which offers distinct binding interactions with the xanthine oxidase enzyme. This structural uniqueness can potentially lead to improved efficacy and reduced side effects compared to other inhibitors .

Properties

IUPAC Name

2-methyl-6-oxo-1H-pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c1-3-7-2-4(6(10)11)5(9)8-3/h2H,1H3,(H,10,11)(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYCCXSJJYXCULN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=O)N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00304318
Record name 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid
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URL https://comptox.epa.gov/dashboard/DTXSID00304318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18529-69-6
Record name 18529-69-6
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Record name 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid
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